molecular formula C13H15NO B14211252 N-(2-Ethenylphenyl)pent-4-enamide CAS No. 632326-64-8

N-(2-Ethenylphenyl)pent-4-enamide

Cat. No.: B14211252
CAS No.: 632326-64-8
M. Wt: 201.26 g/mol
InChI Key: GWQBMYPNYGGWAQ-UHFFFAOYSA-N
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Description

N-(2-Ethenylphenyl)pent-4-enamide is an organic compound with the molecular formula C13H15NO It is characterized by the presence of an ethenyl group attached to a phenyl ring and a pent-4-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethenylphenyl)pent-4-enamide typically involves the reaction of 2-ethenylaniline with pent-4-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethenylphenyl)pent-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-Ethenylphenyl)pent-4-enamide has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethenylphenyl)pent-4-enamide involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethenylphenyl)acetamide: Similar structure but with an acetamide group instead of a pent-4-enamide group.

    N-(2-Ethenylphenyl)prop-2-enamide: Similar structure but with a prop-2-enamide group instead of a pent-4-enamide group.

Uniqueness

N-(2-Ethenylphenyl)pent-4-enamide is unique due to its longer aliphatic chain, which can influence its physical properties and reactivity. The presence of the pent-4-enamide group can also provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

632326-64-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(2-ethenylphenyl)pent-4-enamide

InChI

InChI=1S/C13H15NO/c1-3-5-10-13(15)14-12-9-7-6-8-11(12)4-2/h3-4,6-9H,1-2,5,10H2,(H,14,15)

InChI Key

GWQBMYPNYGGWAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1=CC=CC=C1C=C

Origin of Product

United States

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